Eptifibatide, also known by its trade name Integrilin, is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). [] It belongs to the class of antiplatelet agents known as glycoprotein (GP) IIb/IIIa inhibitors. [] In scientific research, Eptifibatide serves as a valuable tool for studying platelet aggregation, thrombosis, and related cellular processes. []
Eptifibatide is a synthetic cyclic heptapeptide that functions as an antithrombotic agent, primarily used in the treatment of acute coronary syndromes and during percutaneous coronary interventions. It is derived from the venom of the southeastern pygmy rattlesnake and inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet activation and aggregation.
Eptifibatide was developed as a synthetic analog of the naturally occurring peptide, which was originally isolated from snake venom. Its design aimed to enhance its efficacy and safety profile for clinical use in cardiovascular therapies.
Eptifibatide is classified as a glycoprotein IIb/IIIa inhibitor, a class of medications that prevent blood clots by interfering with platelet function. It is administered intravenously in clinical settings.
The synthesis of eptifibatide can be accomplished through various methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) techniques. Recent advancements have included microwave-assisted solid-phase peptide synthesis, which enhances efficiency and reduces reaction times.
Eptifibatide has a complex molecular structure characterized by a cyclic arrangement due to disulfide bonds. The molecular formula for eptifibatide acetate is C_42H_49N_11O_9S_2, with a molecular weight of approximately 853.02 g/mol.
The key chemical reactions involved in the synthesis of eptifibatide include:
Eptifibatide exerts its therapeutic effects by selectively binding to the glycoprotein IIb/IIIa receptor on activated platelets, preventing fibrinogen from binding and thus inhibiting platelet aggregation.
Eptifibatide is primarily used in clinical settings for:
Eptifibatide (C35H49N11O9S2; MW 831.96 Da) is a cyclic heptapeptide antiplatelet agent derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It functions as a highly selective, competitive antagonist of the platelet integrin receptor αIIbβ3, commonly known as glycoprotein (GP) IIb/IIIa [1] [5] [10]. This receptor serves as the final common pathway for platelet aggregation, binding fibrinogen, von Willebrand factor (vWF), and other adhesive ligands to form cross-links between activated platelets during thrombus formation [1] [9].
Eptifibatide’s structure features a critical Lys-Gly-Asp (KGD) pharmacophore, mirroring the Arg-Gly-Asp (RGD) sequence found in endogenous ligands like fibrinogen and vWF. This structural mimicry enables eptifibatide to bind reversibly to the RGD/KGD recognition site on the β3 subunit of GP IIb/IIIa [5] [9] [10]. Key structural characteristics include:
Biophysical studies confirm eptifibatide binds the GP IIb/IIIa receptor in both its inactive (low-affinity) and active (high-affinity) conformations, preventing the conformational shifts necessary for stable ligand binding and subsequent platelet cross-linking [5] [9].
Eptifibatide exerts bidirectional effects on GP IIb/IIIa signaling pathways:
This dual inhibition effectively uncouples platelet activation from aggregation and prevents thrombus consolidation, providing potent antithrombotic effects [5] [10].
Eptifibatide exhibits rapid binding kinetics and moderate receptor affinity, resulting in transient but profound platelet inhibition:
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Eptifibatide
Parameter | Value | Clinical Significance | Source |
---|---|---|---|
Plasma Half-life (t½β) | 2.5 hours | Determines duration of systemic exposure after infusion stop | [1] [3] |
Time to >80% IPA | <15 min (post-bolus) | Rapid onset enables use in acute settings | [3] [10] |
Receptor Occupancy Half-life | ~2.5 hours | Correlates with recovery of platelet function | [8] [10] |
Time to IPA <50% (post-infusion) | 1-2 hours | Predicts safe timeframe for invasive procedures post-cessation | [3] [8] |
Time to Hemostasis Recovery | 4-8 hours (post-infusion) | Guides management of bleeding risk or need for surgery | [3] [8] |
Eptifibatide elimination is predominantly renal, involving both glomerular filtration and tubular secretion of the unchanged active peptide and its deaminated metabolites [1] [3] [4]:
Table 2: Impact of Renal Function on Eptifibatide Pharmacokinetics
Renal Function (CrCl) | Clearance Reduction | Plasma Concentration Change | Recommended Infusion Adjustment | Evidence Source |
---|---|---|---|---|
Normal (>80 mL/min) | Baseline | Baseline | 2 µg/kg/min | [1] [3] |
Mild (50-80 mL/min) | ~25% | ~1.5-fold increase | 2 µg/kg/min | [4] [6] |
Moderate-Severe (<50 mL/min) | ~50% | ~2-fold increase | Reduce to 1 µg/kg/min | [1] [3] [4] |
ESRD / Dialysis | >80% | >5-fold increase | Contraindicated | [1] [3] [6] |
Abbreviations: CrCl = Creatinine Clearance; ESRD = End-Stage Renal Disease.
The reliance on renal clearance necessitates strict adherence to dosing adjustments in renal impairment to maintain therapeutic efficacy (sustained >80% IPA during treatment) while avoiding excessive pharmacodynamic effects [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7